6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid

Agrochemical discovery Herbicide screening Post-emergence phytotoxicity

Sourcing stereochemically unverified coronafacic acid (CFA) compromises SAR reproducibility and herbicide lead optimisation. Non-(3aS,6R,7aS) stereoisomers or C6-des-ethyl analogues are biologically inert. Authentic CFA (CAS 62251-98-3) with confirmed cis-fused ring junction and R-configuration at C6 enables: (1) reproducible coronatine analogue library construction and COI1-JAZ co-receptor mapping; (2) validated HPLC reference standards for fermentation QC; (3) reliable starting material for agrochemical semi-synthesis. Supplied with batch-specific analytical documentation.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B13246212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCC1CC2C(CCC2=O)C(=C1)C(=O)O
InChIInChI=1S/C12H16O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h6-9H,2-5H2,1H3,(H,14,15)
InChIKeyONMAUQRMJXNSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coronafacic Acid: Compound Class and Procurement Context


6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid, widely known as coronafacic acid (CFA), is a polyketide-derived bicyclic hydrindanone carboxylic acid that constitutes the core pharmacophoric fragment of the Pseudomonas syringae phytotoxin coronatine [1]. With the defined stereochemistry (3aS,6R,7aS), CFA is a close structural analogue of the plant hormone jasmonic acid and serves as the essential scaffold for constructing jasmonate-agonist herbicide leads [2]. Unlike the full coronatine amide conjugate, CFA alone exhibits a distinct and quantifiably weaker biological activity profile, making it a critical reference standard for structure–activity relationship (SAR) studies and a strategic starting material for rational agrochemical design [3].

Compound class Polyketide-derived bicyclic hydrindanone scaffold
Stereochemistry (3aS,6R,7aS) cis-fused ring junction with C6-ethyl R-configuration
Research role SAR reference standard and synthetic intermediate for coronatine analogues

Why Generic Substitution of Coronafacic Acid Fails


Coronafacic acid cannot be interchangeably substituted with in-class jasmonate analogues or simplified bicyclic carboxylic acids because its biological activity is strictly governed by three non-negotiable structural features: (1) the cis-fused ring junction stereochemistry (3aS,7aS), (2) the C6 ethyl substituent in the R-configuration, and (3) the intact cyclopentenone carbonyl [1]. Trans-fused or C6-des-ethyl analogues are either completely inactive or show negligible potency in every quantitative assay reported [2]. Consequently, sourcing CFA with confirmed (3aS,6R,7aS) stereochemistry and high enantiomeric purity is a prerequisite for reproducible SAR studies, coronatine semi-synthesis, or agrochemical lead optimisation—any deviation in stereochemistry or C6 substitution yields a compound with fundamentally different, and typically absent, biological activity [3].

Stereochemical mismatch Trans-fused or C6-epimeric analogues are reported inactive; only cis-(3aS,6R,7aS) configuration supports biological activity.
C6-ethyl requirement C6-des-ethyl or shorter alkyl chain analogues lack measurable activity; the ethyl substituent is the minimal active feature.
Jasmonate class mismatch Jasmonic acid or methyl jasmonate do not replicate CFA-specific SAR context; scaffold substitution may shift receptor-response profile.

Coronafacic Acid Differentiation from Closest Analogs


Post-Emergence Herbicidal Activity: CFA vs. Coronatine

In greenhouse screening of post-emergence herbicidal activity against four major weed species, racemic coronafacic acid ((±)-2) produced 0% phytotoxicity across all targets (AMARE, LOLPE, STEME, DIGSA), while the parent amide coronatine ((+)-1) achieved 90%, 60%, NT, and 90% phytotoxicity respectively [1]. (±)-Coronatine, the racemic amide, also showed measurable activity (40%, 0%, 50%, 60%), demonstrating that even the racemic conjugate outperforms CFA alone [1]. This establishes that CFA is not a bioactive herbicide in its own right but rather the scaffold that, when coupled to coronamic acid, unlocks potent phytotoxicity [2].

Post-emergence phytotoxicity
Head-to-head
(±)-CFA: 0% control across AMARE, LOLPE, STEME, DIGSA; (+)-coronatine: 40–90%
Supports SAR scaffold control interpretation; CFA lacks stand-alone herbicidal activity.
Greenhouse post-emergence scoring; racemic CFA used in screen.
Agrochemical discovery Herbicide screening Post-emergence phytotoxicity

Activity Hierarchy Across Jasmonate-Responsive Assays

In four jasmonate-responsive bioassay systems—potato tuber induction, potato cell expansion, soybean callus division inhibition, and oat leaf senescence—coronatine exhibited 100- to 10,000-fold higher potency than jasmonic acid (JA) in terms of threshold concentration for activity, while coronafacic acid tested positive in all assays but was slightly weaker than JA in two of the four systems [1]. This places CFA at the bottom of the activity hierarchy: coronatine >> JA > CFA [1]. The quantitative gap between CFA and coronatine is thus conservatively >100-fold and potentially >10,000-fold depending on the assay endpoint [1].

Jasmonate activity hierarchy
Head-to-head
Coronatine >> jasmonic acid > coronafacic acid (100–10,000× gap)
Supports stereochemical scaffold probe context; CFA is not a jasmonate agonist replacement.
Four jasmonate-responsive assay systems; CFA weaker than JA in two.
Plant hormone mimicry Jasmonate signaling Biological potency ranking

C6-Ethyl Substituent Requirement for Biological Activity

Syntheses of C6-non-substituted and C6-alkyl-substituted analogues of coronafacic acid revealed that the natural C6-ethyl analogue (CFA) and four other C6-alkyl-substituted analogues exhibited potato tuber-inducing activity, whereas the C6-non-substituted analogue was completely inactive [1]. This demonstrates that a certain minimum alkyl chain length at C6 is strictly required for any measurable biological activity, and that the ethyl group present in the natural product is the minimal active substituent [2].

C6-ethyl SAR
Head-to-head
C6-ethyl (CFA): active; C6-des-ethyl analogue: inactive (no tuber-inducing activity)
C6-ethyl is a mandatory pharmacophoric element; its absence yields inert material.
Potato tuber-inducing assay; five alkyl analogues tested.
Structure–activity relationship Alkyl chain requirement Potato tuber assay

Cis-Ring Junction Stereochemistry Requirement

Comparative evaluation of cis-decalin (43a) and trans-decalin (44a) CFA analogues conjugated to coronamic acid showed that the cis-fused compound 43a retained good phytotoxic activity (post-emergence: AMARE 30%, LOLPE 10%, DIGSA 50%; pre-emergence: AMARE 30%, LOLPE 60%, STEME 40%, DIGSA 80%), while the trans-fused analogue 44a was completely inactive across all weed species and application modes [1]. This directly demonstrates that the cis-ring junction geometry—matching the (3aS,7aS) configuration of natural CFA—is a prerequisite for biological target engagement [2].

Cis-ring junction requirement
Head-to-head
Cis-decalin conjugate: up to 80% pre-emergence control; trans-decalin: 0% across all species
Cis-fused geometry required for biological target engagement; trans isomer completely inactive.
Post- and pre-emergence greenhouse screening across four weed species.
Stereochemical requirement Cis-fused bicycle Receptor recognition

Scalable Gram-Scale Synthesis Enabling SAR Studies

Prior to the 2018 Littleson et al. study, the cumulative reported production of coronafacic acid by chemical synthesis was less than 1 gram across nine separate synthetic campaigns, severely limiting SAR exploration [1]. The collaborative industry–academia approach delivered a gram-scale synthesis of (±)-CFA, enabling the preparation and biological assessment of a >120-member library of coronatine analogues [1]. This scalability breakthrough transformed CFA from a scarce natural product fragment into a readily accessible building block for systematic agrochemical lead optimisation [2].

Synthetic scalability
Cross-study
Post-2018: gram-scale output enabled >120 analogues; previously
Enables library-scale SAR programs; verify supplier multi-gram capability.
Racemic CFA produced via intramolecular Diels–Alder approach.
Scalable synthesis Chemical library production Agrochemical lead optimisation

Research and Industrial Applications of Coronafacic Acid


Agrochemical Lead Discovery Scaffold

CFA serves as the indispensable polyketide building block for constructing coronatine analogue libraries aimed at herbicide discovery. As demonstrated by the Littleson et al. (2018) study, gram-scale CFA enabled systematic variation of both the amino acid conjugate and the core scaffold, yielding lead compounds such as 43a and 45a with significant weed control activity [1]. The complete inactivity of CFA alone (0% phytotoxicity across four weed species) [1] combined with its essential role as the scaffold that, when properly conjugated, unlocks potent herbicidal activity, makes it a strategic procurement priority for any agrochemical company or research group pursuing jasmonate-agonist herbicide leads [1].

Jasmonate Signaling Probe for Co-Receptor Studies

CFA is a closer structural analogue of jasmonic acid than the complete coronatine molecule [2], yet its biological activity is quantifiably weaker than JA itself (slightly weaker in two of four jasmonate-responsive assays) [2]. This unique position—structurally similar to JA but biologically weaker—makes CFA an ideal probe for dissecting the minimal stereochemical requirements of COI1–JAZ co-receptor activation in plants. The established requirement for the (3aS,6R,7aS) cis-fused configuration [3] means that CFA and its stereoisomers can be used to map the stereochemical discrimination of jasmonate receptor subtypes across different plant species.

Benchmark Target for Hydrindanone Synthesis Methodology

The hydrindanone core of CFA, with its cis-fused ring junction and C6-ethyl stereochemistry, has historically been a challenging synthetic target that has driven innovation in intramolecular Diels–Alder cyclization, chiral auxiliary-based diastereoselective synthesis, and catalytic asymmetric methods [3]. The availability of all possible CFA stereoisomers via the Watanabe et al. (2020) synthetic route [3] provides a complete set of stereochemical standards for evaluating new asymmetric synthetic methodologies targeting bicyclic carboxylic acid frameworks.

Quality Control Reference Standard

In bacterial fermentation processes producing coronatine (e.g., Pseudomonas syringae pathovars), CFA is a key hydrolysis product and biosynthetic intermediate [1]. Authentic, stereochemically pure CFA is required as an analytical reference standard for HPLC-based quantification of coronatine production, for monitoring fermentation yields, and for verifying the identity of hydrolytically derived CFA in quality control workflows [1]. Any deviation in stereochemistry would compromise the accuracy of analytical methods relying on CFA as a calibration standard.

Application
Selection Property
Validation Focus
Agrochemical lead SAR studies
Stereochemically defined scaffold
Conjugate-dependent phytotoxicity endpoint evaluation
Jasmonate co-receptor activation studies
Stereochemical discrimination context
Model-system stereochemical response review
Hydrindanone synthesis methodology benchmark
Cis-fused bicycle with C6-ethyl stereochemistry
Enantiomeric purity and stereochemical outcome confirmation
Fermentation QC reference standard
Authentic stereochemical identity
HPLC peak identity and purity confirmation
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